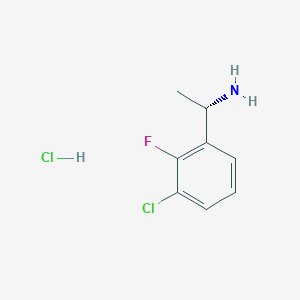

(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride

CAS No.: 1313593-59-7

Cat. No.: VC2853032

Molecular Formula: C8H10Cl2FN

Molecular Weight: 210.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1313593-59-7 |

|---|---|

| Molecular Formula | C8H10Cl2FN |

| Molecular Weight | 210.07 g/mol |

| IUPAC Name | (1S)-1-(3-chloro-2-fluorophenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H9ClFN.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |

| Standard InChI Key | CEVBNFPEJNNLJJ-JEDNCBNOSA-N |

| Isomeric SMILES | C[C@@H](C1=C(C(=CC=C1)Cl)F)N.Cl |

| SMILES | CC(C1=C(C(=CC=C1)Cl)F)N.Cl |

| Canonical SMILES | CC(C1=C(C(=CC=C1)Cl)F)N.Cl |

Introduction

Chemical Identity and Structural Properties

Basic Chemical Information

(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a chiral compound with a defined stereochemistry at its carbon center. The compound is characterized by the following chemical identifiers:

| Parameter | Value |

|---|---|

| CAS Number | 1313593-59-7 |

| Alternative CAS Number | 1228561-56-5 |

| Molecular Formula | C8H9ClFN·HCl or C8H10Cl2FN |

| Molecular Weight | 210.07-210.08 g/mol |

| Storage Conditions | Room temperature |

The compound has been assigned multiple CAS numbers across different chemical databases, with 1313593-59-7 being the most commonly referenced , while 1228561-56-5 appears as an alternative identifier in some sources .

Structural Characteristics

The compound features a chiral carbon center with an S-configuration, connected to an aromatic ring that is substituted with chlorine at position 3 and fluorine at position 2. This specific substitution pattern distinguishes it from related compounds and contributes significantly to its chemical behavior and biological interactions.

Biological Activity and Mechanism

Mechanism of Action

The biological activity of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride stems from its ability to interact with specific molecular targets such as enzymes or receptors. The presence of both chlorine and fluorine atoms on the aromatic ring enhances its binding affinity and selectivity for these targets.

The mechanism by which this compound exerts its effects likely involves:

-

Specific binding to target proteins through halogen-mediated interactions

-

Modulation of target protein activity, either as an agonist or antagonist

-

Influence on downstream biochemical pathways

The halogenated aromatic ring provides distinctive electronic properties that affect the compound's reactivity and binding characteristics. Additionally, the specific S-configuration at the chiral center contributes to its selectivity by enabling precise spatial orientation when interacting with asymmetric biological targets.

Structure-Activity Relationships

Understanding the relationship between the compound's structure and its biological activity provides valuable insights for drug design and optimization. Several structural features contribute to the compound's activity profile:

-

The chiral center with S-configuration provides stereoselectivity in biological interactions

-

The chlorine atom at position 3 affects lipophilicity and binding affinity

-

The fluorine atom at position 2 modifies electronic properties and potentially enhances metabolic stability

-

The primary amine group serves as a hydrogen bond donor in target interactions

Comparison with related compounds highlights the importance of these structural elements:

| Related Compound | Structural Difference | Impact on Properties |

|---|---|---|

| (3-Chloro-2-fluorophenyl)methanamine | Lacks chiral center | Reduced stereoselectivity |

| (S)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride | Two chlorine atoms instead of chlorine and fluorine | Different electronic properties |

| (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride | Opposite stereochemistry | Different spatial orientation |

This structural diversity underscores the uniqueness of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride and its potential for selective biological interactions .

Applications in Medicinal Chemistry

Pharmaceutical Relevance

(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride has significant applications in pharmaceutical research and development. It is particularly noted for its utility as a reagent in the preparation of indole derivatives that can function as complement factor D inhibitors . The complement system plays a crucial role in immune responses and inflammatory conditions, making inhibitors of this pathway valuable therapeutic candidates for various inflammatory disorders.

Additionally, the compound is categorized as a "Protein Degrader Building Block" in some commercial listings, suggesting its potential application in the development of proteolysis-targeting chimeras (PROTACs) or related technologies that represent cutting-edge approaches in drug discovery .

Stereochemical Considerations

Importance of Stereochemistry

The S-configuration of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a defining characteristic that significantly influences its biological behavior. Stereochemistry is particularly important in drug development because biological systems often interact preferentially with specific stereoisomers.

The stereochemical purity of the compound is a critical quality attribute for pharmaceutical applications. Commercial preparations typically specify high enantiomeric purity to ensure consistent performance in research and development settings.

Comparison with R-Enantiomer

The R-enantiomer, (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride (CAS: 1253792-97-0), represents the mirror image of the S-enantiomer . While both compounds share identical chemical compositions, their three-dimensional structures are non-superimposable, leading to potentially different biological activities and applications.

This stereochemical relationship exemplifies the broader principle of chirality in medicinal chemistry, where enantiomers can exhibit dramatically different pharmacological profiles despite their structural similarity. Understanding these differences is essential for developing targeted therapeutics with optimal efficacy and safety profiles.

| Specification | Typical Value |

|---|---|

| Purity | ≥95% |

| Form | Solid |

| Available Quantities | 100 mg, 250 mg, 1 g |

| Storage Requirements | Room temperature |

| Product Category | Protein Degrader Building Blocks |

The compound is generally supplied for professional manufacturing, research laboratories, and industrial or commercial usage only, with restrictions on medical or consumer use .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume